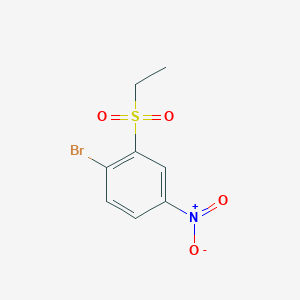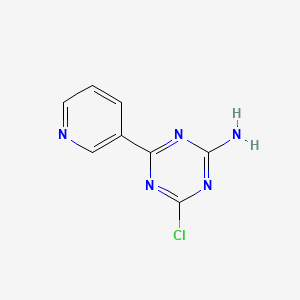
2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine is a heterocyclic compound that contains a triazine ring substituted with amino, chloro, and pyridyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine typically involves the reaction of 2-amino-4-chloro-6-methyl-pyridine with 3-pyridineboronic acid in the presence of a palladium catalyst. The reaction is carried out in a mixed solvent of acetonitrile and water under reflux conditions . The use of dichlorobis(triphenylphosphine)Pd(II) and sodium carbonate as reagents facilitates the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The pyridyl group can participate in coupling reactions with aryl halides or boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like sodium carbonate or potassium phosphate.
Major Products Formed
Substitution: Formation of amino or thiol derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Coupling: Formation of biaryl or heteroaryl compounds.
科学的研究の応用
2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other therapeutic agents.
Agrochemicals: It is used in the development of pesticides and herbicides.
Material Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. The chloro and pyridyl groups contribute to the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
- 2-Aminopyrimidine
- 2-Aminopyridine
- 2-Aminothiazole
- 2-Amino-5-bromopyrimidine
Uniqueness
2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and pyridyl groups enhances its reactivity and binding affinity compared to other similar compounds.
特性
IUPAC Name |
4-chloro-6-pyridin-3-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN5/c9-7-12-6(13-8(10)14-7)5-2-1-3-11-4-5/h1-4H,(H2,10,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUDCMCMJBSQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC(=N2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
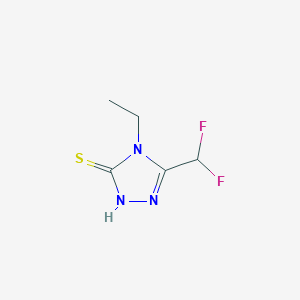
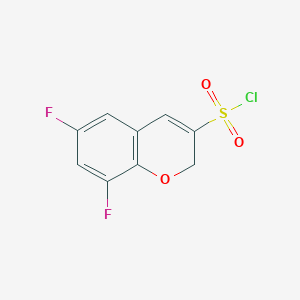
![({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13154574.png)

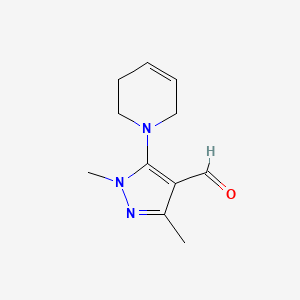

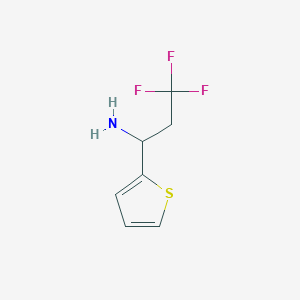


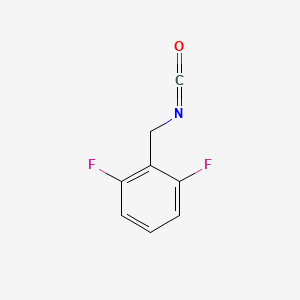

![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one](/img/structure/B13154617.png)
![2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154627.png)
